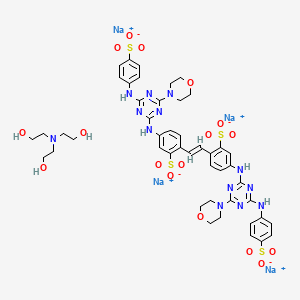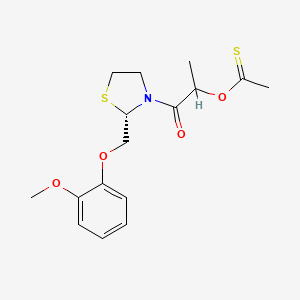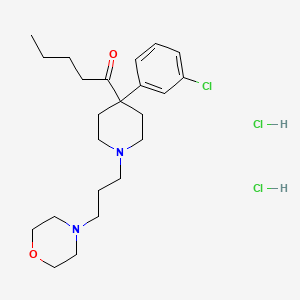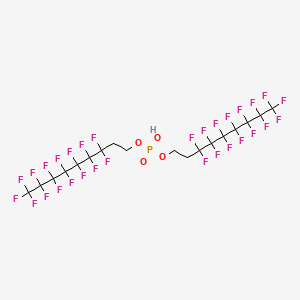
Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-pentadecafluoro-1-nonanol) hydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-pentadecafluoro-1-nonanol) hydrogen phosphate is a fluorinated organophosphate compound. It is known for its unique chemical properties, including high thermal stability, chemical resistance, and hydrophobicity. These characteristics make it valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-pentadecafluoro-1-nonanol) hydrogen phosphate typically involves the reaction of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-pentadecafluoro-1-nonanol with phosphoric acid or its derivatives. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 50-100°C) to facilitate the reaction.
Catalysts: Acidic catalysts may be used to enhance the reaction rate.
Solvents: Organic solvents like dichloromethane or toluene are commonly used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as distillation or recrystallization to obtain a high-purity compound.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-pentadecafluoro-1-nonanol) hydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound to lower oxidation state products.
Substitution: The hydrogen phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while substitution reactions can produce various fluorinated derivatives.
Wissenschaftliche Forschungsanwendungen
Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-pentadecafluoro-1-nonanol) hydrogen phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Employed in the study of biological membranes and as a component in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of high-performance coatings, lubricants, and electronic materials due to its thermal stability and chemical resistance.
Wirkmechanismus
The mechanism by which Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-pentadecafluoro-1-nonanol) hydrogen phosphate exerts its effects is primarily related to its interaction with other molecules. The compound’s fluorinated structure allows it to form strong interactions with hydrophobic surfaces, making it an effective surfactant and stabilizer. Additionally, its phosphate group can participate in various chemical reactions, contributing to its versatility in different applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin oxide
- (2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)oxirane
- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-1-decanol
Uniqueness
Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-pentadecafluoro-1-nonanol) hydrogen phosphate stands out due to its combination of a highly fluorinated nonanol chain and a hydrogen phosphate group. This unique structure imparts exceptional thermal stability, chemical resistance, and hydrophobicity, making it suitable for specialized applications where other compounds may not perform as effectively.
Eigenschaften
CAS-Nummer |
63295-25-0 |
|---|---|
Molekularformel |
(O)P(OH)(OCH2CH2C7F15)2 C18H9F30O4P |
Molekulargewicht |
890.2 g/mol |
IUPAC-Name |
bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-pentadecafluorononyl) hydrogen phosphate |
InChI |
InChI=1S/C18H9F30O4P/c19-5(20,7(23,24)9(27,28)11(31,32)13(35,36)15(39,40)17(43,44)45)1-3-51-53(49,50)52-4-2-6(21,22)8(25,26)10(29,30)12(33,34)14(37,38)16(41,42)18(46,47)48/h1-4H2,(H,49,50) |
InChI-Schlüssel |
CJBCFHAFRXBPBY-UHFFFAOYSA-N |
Kanonische SMILES |
C(COP(=O)(O)OCCC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


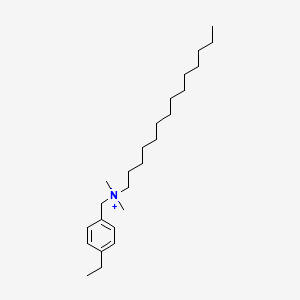
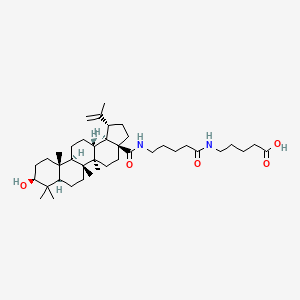
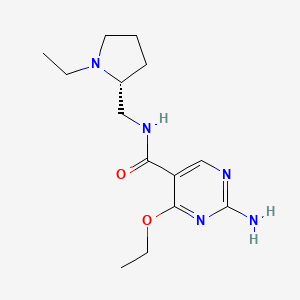
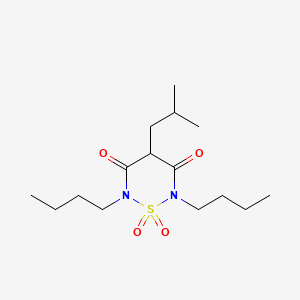

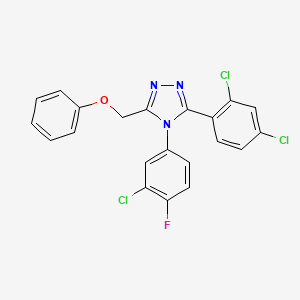
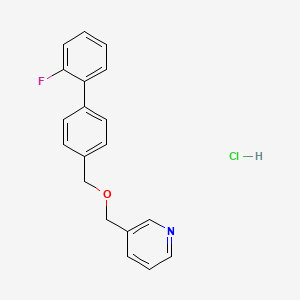
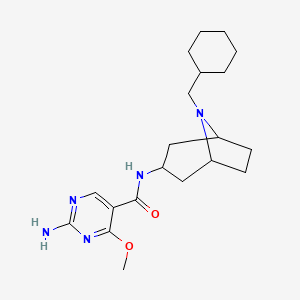

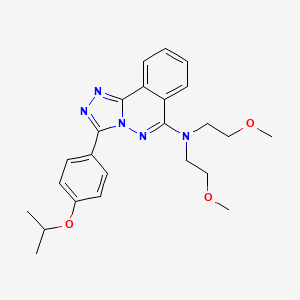
![calcium;[(Z)-1-chlorobutylideneamino] N-phenylcarbamate;dichloride](/img/structure/B12756146.png)
